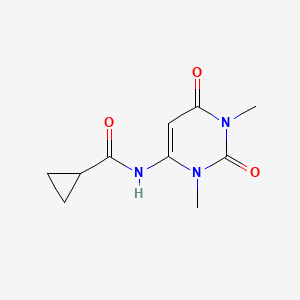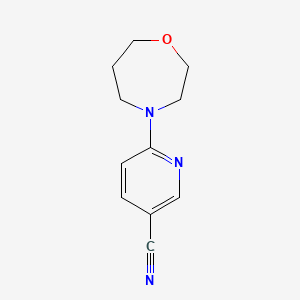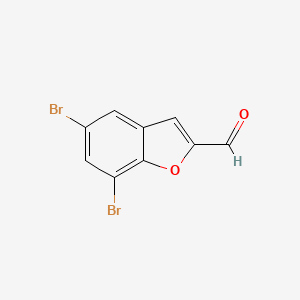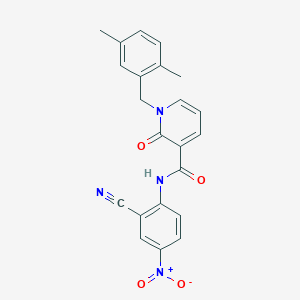
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a combination of isoxazole and thiophene rings. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.
-
Isoxazole Formation
Reactants: Hydroximoyl chloride, alkyne
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Reaction: R-C(Cl)=NOH + R’-C≡CH→Isoxazole
-
Attachment of the Thiophene Ring
Reactants: 3,4-dimethoxyphenylisoxazole, thiophene-2-carboxylic acid
Conditions: Coupling reagents (e.g., EDCI, HOBt), solvent (e.g., DMF), room temperature
Reaction: Isoxazole-CH2-NH2+Thiophene-COOH→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)
Conditions: Solvent (e.g., dichloromethane), room temperature
-
Reduction
- Reduction can occur at the isoxazole ring, potentially breaking the ring and forming amines.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Solvent (e.g., ether), low temperature
-
Substitution
- The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like sodium hydride (NaH) and alkyl halides
Conditions: Solvent (e.g., DMF), elevated temperature
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, ring-opened products
Substitution: Alkylated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the thiophene ring may enhance these activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism by which N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The isoxazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the structure of natural substrates and inhibitors.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 3-phenylisoxazole share the isoxazole ring but differ in their substituents.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene share the thiophene ring but have different functional groups attached.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not as easily achievable with simpler compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-15(13)22-2)14-9-12(19-23-14)10-18-17(20)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGVKULTXSDARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)
![2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2682100.png)

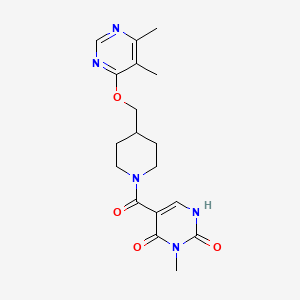
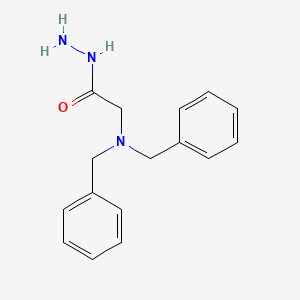
![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2682113.png)
